

# A Comparative Analysis of Skin Health Outcomes: TENA ProSkin vs. Standard Incontinence Care

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Tena     |           |
| Cat. No.:            | B1237005 | Get Quote |

#### For Immediate Release

This guide provides a detailed comparison of skin health outcomes associated with the use of the **TENA** ProSkin three-step solution versus standard care regimens for individuals with incontinence. The information is intended for researchers, scientists, and drug development professionals interested in the dermatological effects of incontinence care products.

## **Executive Summary**

Incontinence-associated dermatitis (IAD) is a prevalent and painful condition resulting from prolonged exposure of the skin to urine and/or feces. Standard care practices aim to mitigate this by keeping the skin clean and dry. The **TENA** ProSkin system is a comprehensive approach that includes absorbent products, cleansers, and barrier creams designed to maintain a healthy skin microclimate. While direct, large-scale comparative clinical trial data with quantitative skin health outcomes is limited in the public domain, a case study in a Canadian long-term care facility demonstrated a significant reduction in skin breakdown with the implementation of the **TENA** ProSkin solution.

### **Data Presentation**

A case study conducted in a Canadian long-term care home over an 8-week period provides the following quantitative outcomes for the **TENA** ProSkin solution. It is important to note that



this was not a controlled clinical trial comparing directly with a "standard care" group but rather a comparison of outcomes before and after the implementation of the **TENA** system.

| Outcome Metric                                         | Result |
|--------------------------------------------------------|--------|
| Reduction in visibly damaged or reddened skin          | 54%    |
| Decrease in incontinence product leakage interventions | 56%    |
| Reduction in overall absorbent product usage           | 19%    |

Data from a case study in a Canadian long-term care facility.

A separate cluster randomized controlled trial focused on the **TENA** SmartCare Change Indicator, a digital device to notify caregivers of the need for a change, found no statistically significant difference in skin health outcomes between the intervention group and the usual care group.

## **Experimental Protocols**

While a specific, detailed experimental protocol for a direct comparison of **TENA** ProSkin products and a "standard care" regimen is not publicly available, a general methodology for assessing skin health in incontinence care studies can be outlined as follows. This is based on protocols for assessing IAD and skin health in similar clinical investigations.

- 1. Subject Recruitment and Baseline Assessment:
- Inclusion Criteria: Participants with urinary and/or fecal incontinence, at risk for or with mild to moderate IAD.
- Exclusion Criteria: Severe IAD, known allergies to study product components.
- Baseline Data Collection: Demographic information, medical history, continence assessment, and a baseline skin assessment of the perineal area.
- 2. Randomization and Blinding:



- Participants are randomly assigned to either the TENA ProSkin intervention group or the standard care control group.
- Due to the nature of the intervention, blinding of participants and caregivers is often not feasible. However, the assessing dermatologist or trained researcher should be blinded to the group allocation.

#### 3. Intervention and Control:

- Intervention Group (TENA ProSkin): Participants receive the full TENA ProSkin regimen, including absorbent products (pads/briefs), no-rinse cleansers, and a barrier cream, to be used at each incontinence episode.
- Control Group (Standard Care): Participants receive the facility's standard incontinence care products, which typically include absorbent pads/briefs, and may involve traditional cleansing with soap and water followed by a standard moisturizer or barrier cream.[1][2]

#### 4. Skin Health Assessment:

- Frequency: Skin assessments are conducted at baseline, and at regular intervals throughout the study period (e.g., weekly).
- Parameters: Assessments are performed by a trained healthcare professional and may include:
  - Visual Skin Assessment: Using a validated IAD severity tool to score erythema, maceration, and denudation.
  - Skin pH Measurement: Using a skin-compatible pH meter to measure the pH of the perineal skin.
  - Transepidermal Water Loss (TEWL): To measure the integrity of the skin barrier function.
  - Skin Hydration: Using a corneometer to measure the hydration level of the stratum corneum.

#### 5. Data Analysis:



Check Availability & Pricing

• Statistical analysis is performed to compare the changes in skin health parameters from baseline to the end of the study between the two groups.

# Mandatory Visualizations Pathophysiology of Incontinence-Associated Dermatitis (IAD)









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Skincare management in adults with continence problems (G076) | Right Decisions [rightdecisions.scot.nhs.uk]
- 2. Skin care and incontinence: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Skin Health Outcomes: TENA ProSkin vs. Standard Incontinence Care]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237005#a-study-comparing-skinhealth-outcomes-with-tena-proskin-and-standard-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





